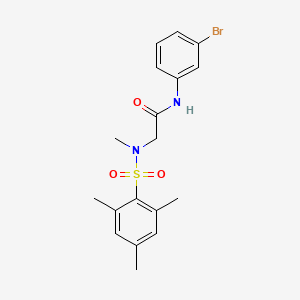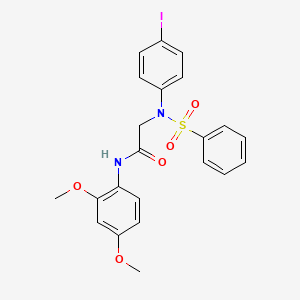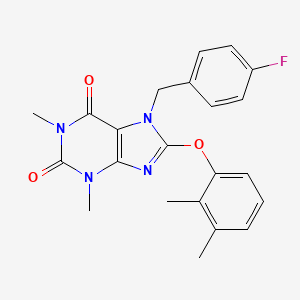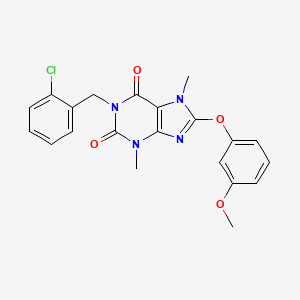
1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione, also known as Olaparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and Olaparib is used as a chemotherapeutic agent to treat certain types of cancer.
Mecanismo De Acción
1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione works by inhibiting PARP, an enzyme involved in DNA repair. When PARP is inhibited, cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are unable to repair their DNA and eventually die. This is known as synthetic lethality, where the combination of PARP inhibition and DNA repair defects leads to cell death.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been shown to have a selective toxicity towards cancer cells with DNA repair defects, while sparing normal cells. This makes it an effective chemotherapeutic agent with fewer side effects than traditional chemotherapy. 1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has also been shown to sensitize cancer cells to radiation therapy, making it a promising combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been extensively studied in preclinical and clinical trials, providing a wealth of data for researchers. However, 1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has limitations in terms of its specificity towards PARP isoforms. It has been shown to inhibit other PARP isoforms, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for 1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione research. One area of interest is the development of combination therapies with 1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione and other chemotherapeutic agents. Another area of interest is the development of PARP inhibitors with greater specificity towards PARP isoforms. Additionally, 1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has shown promise in the treatment of other types of cancer, such as prostate cancer and pancreatic cancer, and further research is needed to explore its potential in these areas.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been extensively studied as a chemotherapeutic agent for the treatment of cancer. It has been approved by the FDA for the treatment of ovarian and breast cancer with BRCA mutations. 1-(4-chlorobenzyl)-3,7-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has also been studied in clinical trials for the treatment of other types of cancer, such as prostate cancer and pancreatic cancer.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-phenoxypurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-23-16-17(22-19(23)28-15-6-4-3-5-7-15)24(2)20(27)25(18(16)26)12-13-8-10-14(21)11-9-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOIKDGNIRWYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3533948.png)
![(4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B3533954.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3533961.png)
![1-[(2-bromobenzyl)oxy]-3-(2,5-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533966.png)
![methyl 2-({[3-[4-(3-methylbutoxy)phenyl]-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B3533974.png)
![1-[(2-fluorobenzyl)oxy]-3-[4-(3-methylbutoxy)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533981.png)

![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3533995.png)
![1-[(2-methoxybenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533997.png)

![methyl 4-[(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3534004.png)
![ethyl 4-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3534020.png)

